molecular formula C23H33N5OS B296625 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

Cat. No. B296625
M. Wt: 427.6 g/mol
InChI Key: YDKDHBKJGZUJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide, also known as DACT, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DACT is a sulfhydryl-containing compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of protein disulfide isomerase (PDI), an enzyme that is involved in protein folding and redox regulation. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to bind to the active site of PDI and inhibit its activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, reduction of inflammation in the brain, and antimicrobial activity against various pathogens. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in lab experiments is its low toxicity and high selectivity towards cancer cells, making it a safer alternative to other cancer therapies. Additionally, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have a broad spectrum of antimicrobial activity, making it a potential candidate for the treatment of infectious diseases. However, one of the limitations of using 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide research include the development of more efficient synthesis methods, the identification of its molecular targets and downstream signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, the potential applications of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in other fields, such as neurodegenerative diseases and infectious diseases, should be further explored.

Synthesis Methods

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with dicyclohexylcarbodiimide and N,N-dicyclohexylamine in the presence of anhydrous dichloromethane. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The crude product is purified using column chromatography to obtain pure 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide.

Scientific Research Applications

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and reduce inflammation in the brain. Additionally, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

Molecular Formula

C23H33N5OS

Molecular Weight

427.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C23H33N5OS/c1-17-12-14-18(15-13-17)22-25-26-23(28(22)24)30-16-21(29)27(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h12-15,19-20H,2-11,16,24H2,1H3

InChI Key

YDKDHBKJGZUJGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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